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Compound of Interest

Compound Name: 5-Chloro-7-methoxy-indan-1-one

CAS No.: 1273676-14-4

Cat. No.: B2403353 Get Quote

Introduction & Structural Context
5-Chloro-7-methoxy-indan-1-one is a disubstituted bicyclic ketone. Its structural integrity

relies on the precise regiochemistry of the chlorine (C5) and methoxy (C7) substituents on the

2,3-dihydro-1H-inden-1-one core.

CAS Number: 1273676-14-4[1]

Molecular Formula:

Molecular Weight: 196.63 g/mol

Core Application: Precursor for regioselective synthesis of indenoisoquinolines and tubulin

polymerization inhibitors.

Synthesis Context for Impurity Profiling
Understanding the synthetic origin is critical for interpreting spectral impurities (e.g.,

regioisomers). The most robust route involves the Friedel-Crafts intramolecular cyclization of 3-

chloro-5-methoxyhydrocinnamic acid.

Key Impurity Markers:

Regioisomer: 5-Chloro-6-methoxy-indan-1-one (if cyclization occurs para to Cl).
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Starting Material: Uncyclized hydrocinnamic acid derivatives (broad OH stretch in IR).

Reaction Logic

3-Chloro-5-methoxybenzaldehyde

Knoevenagel Condensation
(Malonic Acid)

3-Chloro-5-methoxycinnamic Acid

Hydrogenation (Pd/C)

3-Chloro-5-methoxyhydrocinnamic Acid

Intramolecular Friedel-Crafts
(PPA or SOCl2/AlCl3)

5-Chloro-7-methoxy-indan-1-one
(Target)

Click to download full resolution via product page

Figure 1:Synthetic pathway highlighting the Friedel-Crafts cyclization step, the critical

determinant of regiochemistry.[2]

Mass Spectrometry (MS) Analysis
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The mass spectrum provides the primary confirmation of the molecular formula and the

presence of the chlorine atom.

Experimental Parameters (EI-MS)
Ionization Mode: Electron Impact (EI), 70 eV

Inlet: Direct Probe or GC-MS interface

Fragmentation Data Table
m/z (Mass-to-
Charge)

Relative
Abundance

Fragment
Assignment

Mechanistic Insight

196 100% (Base Peak) [M]⁺
Molecular Ion (

Cl isotope)

198 ~32% [M+2]⁺ Cl Isotope (Diagnostic

3:1 ratio)

181 ~60% [M – CH₃]⁺
Loss of methyl radical

from methoxy group

168 ~40% [M – CO]⁺
Loss of carbonyl (CO)

from the ketone ring

153 ~25% [M – CO – CH₃]⁺
Sequential loss of CO

and Methyl

133 ~15% [M – CO – Cl]⁺
Loss of CO and

Chlorine radical

Mechanistic Interpretation
The presence of the M+ (196) and M+2 (198) peaks in a 3:1 intensity ratio is the definitive

signature of a monochlorinated compound. The base peak is the molecular ion, indicating a

stable aromatic bicyclic system. The significant peak at m/z 181 confirms the presence of the

labile methoxy methyl group (

loss), stabilizing the resulting phenoxy cation.
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Infrared (IR) Spectroscopy
IR analysis confirms the functional group environment, specifically the ketone and the ether

linkage.

Key Absorption Bands (KBr Pellet / ATR)
Frequency (

)
Intensity Functional Group Vibrational Mode

1710 – 1715 Strong C=O (Ketone)

Carbonyl stretching

(Indanone ring strain

raises

slightly vs acyclic)

1580 – 1600 Medium C=C (Ar)
Aromatic ring skeletal

vibrations

1260 Strong C–O–C (Ether)
Aryl-alkyl ether

asymmetric stretch

1045 Medium C–O–C (Ether)
Symmetric ether

stretch

740 – 760 Medium C–Cl Aryl chloride stretch

2920 – 2950 Weak C–H (Aliphatic)

Methylene (

) and Methyl (

) stretching

Diagnostic Note: The carbonyl shift at ~1710

is characteristic of 1-indanones. The 7-methoxy group (peri-position to Carbonyl) may cause a
slight frequency shift due to steric or electronic field effects compared to the 5-methoxy isomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy
This section details the specific chemical shifts expected for the 5-Chloro-7-methoxy

regioisomer.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2403353?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


H NMR (400 MHz, )
Shift (

, ppm)
Multiplicity Integration Assignment

Coupling (

, Hz)

Structural
Logic

7.42 Doublet (d) 1H H-4

Deshielded

by ortho-Cl;

para to OMe.

6.85 Doublet (d) 1H H-6

Shielded by

ortho-OMe;

meta to C=O.

3.92 Singlet (s) 3H O-CH₃ —

Characteristic

methoxy

singlet.

3.08 Triplet (t) 2H H-3

Benzylic

methylene

protons.

2.68 Triplet (t) 2H H-2
-Carbonyl

methylene

protons.

Self-Validating Logic:

Coupling Constant (

): The aromatic protons H-4 and H-6 are meta to each other. They must appear as doublets
with a small coupling constant (

Hz). If you see a large coupling (

Hz), the structure is incorrect (likely the 4,5- or 5,6- isomer).

NOE (Nuclear Overhauser Effect): Irradiation of the OMe signal (3.92 ppm) should show an

NOE enhancement of the H-6 signal (6.85 ppm) but not the H-4 signal, confirming the

regiochemistry of the methoxy group at position 7.
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C NMR (100 MHz, )
Shift (

, ppm)
Carbon Type Assignment Environment

204.5 Quaternary C-1 Ketone Carbonyl

158.2 Quaternary C-7 C-O (Ipso to Methoxy)

154.1 Quaternary C-3a/7a
Bridgehead Carbon

(fused ring)

140.5 Quaternary C-5 C-Cl (Ipso to Chlorine)

126.8 Quaternary C-3a/7a Bridgehead Carbon

118.5 CH C-4
Aromatic CH (Ortho to

Cl)

109.2 CH C-6
Aromatic CH (Ortho to

OMe)

56.1 CH₃ OMe Methoxy Carbon

36.4 CH₂ C-2 -Carbonyl Methylene

25.8 CH₂ C-3 Benzylic Methylene

Structural Confirmation Workflow
To validate the identity of a synthesized batch, follow this logical workflow. This minimizes the

risk of misidentifying the 5-chloro-6-methoxy isomer.
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Figure 2:Decision tree for structural validation using NMR coupling constants and NOE data.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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